molecular formula C9H11N3O B13998607 6-ethoxy-1H-indazol-5-amine

6-ethoxy-1H-indazol-5-amine

Cat. No.: B13998607
M. Wt: 177.20 g/mol
InChI Key: PFSOVJWWSZCNGG-UHFFFAOYSA-N
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Description

6-Ethoxy-1H-indazol-5-amine (CAS 2158260-88-7) is a synthetically versatile indazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the construction of more complex molecules, particularly in the development of potential anticancer agents . The indazole scaffold is a privileged structure in drug design, known for its diverse biological activities . Recent research utilizes this compound as a core building block for generating novel compounds. It has been incorporated into molecular hybridization strategies to create derivatives that are subsequently evaluated for their biological activity . Specifically, this amine is a critical precursor in the synthesis of benzenesulfonamide derivatives, which have shown noteworthy anticancer activity against human cancer cell lines such as A549 (lung) and MCF7 (breast) in vitro studies . The ethoxy substitution at the 6-position of the indazole ring has been identified in structure-activity relationship (SAR) studies as a favorable modification that can contribute to enhanced biological potency . Researchers value this compound for its two main functional handles: the primary amine group at the 5-position, which allows for condensation and coupling reactions, and the NH group of the indazole ring, which can be functionalized. The molecular formula is C 9 H 11 N 3 O with a molecular weight of 177.20 g/mol . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-ethoxy-1H-indazol-5-amine

InChI

InChI=1S/C9H11N3O/c1-2-13-9-4-8-6(3-7(9)10)5-11-12-8/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

PFSOVJWWSZCNGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=NNC2=C1)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Ethoxy 1h Indazol 5 Amine and Its Derivatives

Retrosynthetic Analysis of the 6-ethoxy-1H-indazol-5-amine Core

A retrosynthetic analysis of this compound (I) provides a logical roadmap for its synthesis. The primary disconnection involves the final functional group transformation, which is the reduction of a nitro group to an amine. This leads to the key intermediate, 6-ethoxy-5-nitro-1H-indazole (II).

Further disconnection of the ethoxy group in intermediate (II) via an ether linkage suggests a precursor such as 6-hydroxy-5-nitro-1H-indazole (III). Alternatively, the synthesis could proceed from a 6-ethoxy-substituted phenyl precursor prior to the indazole ring formation.

The indazole ring itself can be disconnected through various classical methods. For instance, applying the logic of the Jacobson synthesis, the N1-N2 bond of the pyrazole (B372694) ring can be cleaved, leading back to a diazotized 2-amino- or 2-nitro-toluene derivative. A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that a substituted aniline (B41778) or toluene (B28343) derivative would be a suitable starting material, which would then undergo a series of reactions including cyclization, etherification, nitration, and reduction to yield the target molecule.

Classical and Modern Approaches to 1H-Indazole Ring Construction

The formation of the 1H-indazole ring is a cornerstone of the synthesis of this compound. Both classical and modern synthetic methods can be employed for this purpose.

Cyclization Reactions for Indazole Formation

Several named reactions have been established for the synthesis of the indazole core. These methods typically involve the cyclization of appropriately substituted benzene (B151609) derivatives.

Jacobson Indazole Synthesis: This is one of the oldest and most common methods, involving the diazotization of o-toluidine (B26562) derivatives followed by intramolecular cyclization. The reaction proceeds by treating an N-acylated o-toluidine with a nitrosating agent to form an N-nitroso intermediate, which then cyclizes upon heating.

Davis-Beirut Reaction: This reaction provides a route to 2H-indazoles from o-nitrobenzylamines, which can sometimes be converted to the more stable 1H-indazole tautomer. wikipedia.orgnih.gov It involves an N,N-bond forming heterocyclization under basic conditions. wikipedia.org

Borsche-Drechsel Cyclization: While primarily used for the synthesis of carbazoles, a modification of this reaction can be applied to prepare tetrahydroindazoles from cyclohexanone (B45756) arylhydrazones, which can then be aromatized. drugfuture.comjakami.de

Widman-Stoermer Synthesis: This method involves the diazotization of o-amino-α-aryl-cinnamic acids or related compounds to form cinnoline (B1195905) derivatives, but similar principles can be adapted for indazole synthesis from appropriately substituted anilines.

Table 1: Comparison of Classical Indazole Synthesis Methods

Reaction NameStarting MaterialsKey Features
Jacobson Synthesis N-acylated o-toluidinesDiazotization and intramolecular cyclization.
Davis-Beirut Reaction o-NitrobenzylaminesN,N-bond formation under basic conditions. wikipedia.org
Borsche-Drechsel Cyclization Arylhydrazones of cyclohexanonesLeads to tetrahydroindazoles requiring aromatization. drugfuture.comjakami.de
Widman-Stoermer Synthesis o-Aminoaryl compounds with a side chainDiazotization followed by cyclization.

Modifications of Existing Indazole Scaffolds

Modern synthetic chemistry offers powerful tools to functionalize a pre-existing indazole core, allowing for the late-stage introduction of desired substituents.

C-H Activation: Direct functionalization of the indazole ring through transition-metal-catalyzed C-H activation has emerged as an efficient and atom-economical strategy. This allows for the introduction of various functional groups at specific positions, although regioselectivity can be a challenge.

Electrophilic and Nucleophilic Substitution: The indazole ring can undergo both electrophilic and nucleophilic substitution reactions. Nitration, for instance, is a key electrophilic substitution for introducing the nitro group. The positions of substitution are influenced by the existing substituents on the ring and the reaction conditions.

Specific Synthetic Routes to this compound

The synthesis of this compound is practically achieved through a multi-step sequence that leverages the principles discussed above. A key intermediate in this synthesis is 6-ethoxy-5-nitro-1H-indazole, which is commercially available, simplifying the latter stages of the synthesis.

Reduction of Nitro Precursors to Amino Indazoles

The final and crucial step in the synthesis of this compound is the reduction of the nitro group in 6-ethoxy-5-nitro-1H-indazole. This transformation is a well-established and high-yielding reaction in organic synthesis.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method. Other reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid are also effective for the reduction of aromatic nitro compounds. research-nexus.netresearchgate.netresearchgate.net

Table 2: Common Reagents for the Reduction of Nitroindazoles

ReagentConditionsAdvantagesDisadvantages
H₂, Pd/C Methanol or Ethanol, room temperatureClean reaction, high yieldRequires specialized hydrogenation equipment
SnCl₂, HCl Ethanol, refluxInexpensive, effectiveStoichiometric amounts of tin salts produced as waste
Fe, CH₃COOH Acetic acid, heatingInexpensiveCan require acidic workup
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic mediaMild conditionsCan have solubility issues

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired scale of the reaction.

Sequential Functionalization for Ethoxy and Amino Group Introduction

The synthesis of the key intermediate, 6-ethoxy-5-nitro-1H-indazole, involves the sequential introduction of the ethoxy and nitro groups onto a pre-formed indazole ring or a suitable benzene precursor prior to cyclization.

A plausible synthetic route would start from a commercially available substituted aniline, such as 4-ethoxy-3-methylaniline. This starting material would first undergo diazotization followed by cyclization to form 6-ethoxy-1H-indazole. Subsequent regioselective nitration would then introduce the nitro group at the 5-position. The directing effects of the existing ethoxy group and the pyrazole part of the indazole ring would guide the incoming nitro group to the desired position.

Alternatively, one could start with a nitrated precursor. For example, 4-methyl-2-nitroaniline (B134579) could be a starting point. Formation of the indazole ring via a process like the Jacobson synthesis would yield 6-nitro-1H-indazole. Subsequent introduction of a hydroxyl group at the 6-position, followed by etherification with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base, would provide 6-ethoxy-5-nitro-1H-indazole. However, the direct synthesis of 6-hydroxy-5-nitro-1H-indazole can be challenging.

The most direct route, given the commercial availability of 6-ethoxy-5-nitro-1H-indazole, bypasses these initial steps and proceeds directly to the final reduction.

Multi-Component Reactions (MCRs) in Indazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single synthetic operation. While a direct MCR for the synthesis of this compound is not prominently described, several MCRs are utilized for the construction of the core indazole ring, which could be adapted for such targets.

One notable example is the three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper oxide nanoparticles, to produce 2H-indazoles. This methodology allows for the formation of both C-N and N-N bonds in a one-pot process. nih.gov Another approach involves a zirconium(IV) chloride-catalyzed three-component reaction of 2-aminoimidazoles, aldehydes, and isocyanides to generate fused amino-imidazole systems. nih.gov Although not directly yielding the indazole core, this demonstrates the power of MCRs in constructing highly functionalized nitrogen-containing heterocycles.

The synthesis of substituted 3-aminoindazoles can be achieved through a base-mediated reaction of nitriles with hydrazines, which circumvents the challenges associated with the basicity of hydrazine (B178648) substrates. nih.gov Furthermore, microwave-assisted MCRs have been developed for the synthesis of various heterocycles, including 5-aza-7-deaza-adenines from 2-aminoimidazoles, triethyl orthoformate, and cyanamide, highlighting the potential for rapid and efficient library synthesis. researchgate.netfrontiersin.org

MCR TypeReactantsCatalyst/ConditionsProduct Type
Indazole Synthesis2-Bromobenzaldehydes, Primary Amines, Sodium AzideCuO Nanoparticles2H-Indazoles
Fused Aminoimidazole2-Aminoimidazoles, Aldehydes, IsocyanidesZirconium(IV) Chloride5-Aminoimidazo[1,2-a]imidazoles
3-AminoindazoleNitriles, HydrazinesBase-mediated3-Aminoindazoles
5-Aza-7-deaza-adenines2-Aminoimidazoles, Triethyl orthoformate, CyanamideMicrowave irradiation4-Aminoimidazo[1,2-a] research-nexus.netbeilstein-journals.orgrsc.orgtriazines

Synthesis of N-Substituted and Ring-Substituted Derivatives of this compound

The N-alkylation and N-arylation of the indazole core are crucial for generating diverse derivatives with modulated biological activities. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 isomers, with the regioselectivity being influenced by the reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. nih.gov For instance, the use of sodium hydride in THF has been shown to favor N1 alkylation for certain substituted indazoles. rsc.org The regioselectivity can be driven by factors such as steric hindrance and the potential for chelation between the indazole substituents and the cation of the base. researchgate.net

N-arylation of indazoles can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. nih.gov These reactions typically involve the coupling of the indazole with an aryl halide or boronic acid. Copper-catalyzed N-arylation has also been reported for various azoles, including indazoles. nih.gov The choice of catalyst, ligand, and base is critical for achieving high yields and regioselectivity.

Reaction TypeReagentsCatalyst/ConditionsKey Features
N-AlkylationAlkyl halide, Base (e.g., NaH)Solvent (e.g., THF)Often yields a mixture of N1 and N2 isomers; regioselectivity is condition-dependent.
Buchwald-Hartwig AminationAryl halide, BasePalladium catalyst, LigandA versatile method for C-N bond formation.
Ullmann CondensationAryl halideCopper catalyst, BaseA classic method for N-arylation, often requiring higher temperatures.

Electrophilic aromatic substitution is a key strategy for introducing functional groups onto the indazole ring. Halogenation, in particular, provides a handle for further transformations, such as cross-coupling reactions. The regioselectivity of electrophilic substitution on the indazole ring is directed by the existing substituents. For this compound, both the amino and ethoxy groups are activating and ortho-, para-directing. The strong activating and directing effect of the amino group would likely dominate, directing incoming electrophiles to the C4 and C7 positions.

Metal-free, regioselective halogenation of 2H-indazoles has been reported using N-halosuccinimides (NCS or NBS), allowing for the synthesis of mono- and poly-halogenated products under mild conditions. research-nexus.netnih.govbeilstein-journals.org The reaction conditions can be tuned to achieve selective halogenation at different positions. For instance, the C3 position of 2H-indazoles can be halogenated using N-chlorosuccinimide. rsc.org

ReactionReagentPosition of SubstitutionConditions
BrominationN-Bromosuccinimide (NBS)C3 and other positionsMetal-free
ChlorinationN-Chlorosuccinimide (NCS)C3 and other positionsMetal-free
IodinationVarious iodinating agentsC3Often requires a catalyst

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron species and an organic halide, is widely used in the functionalization of heterocyclic compounds, including indazoles. researchgate.netgoogle.com A halogenated derivative of this compound could serve as a substrate for Suzuki coupling to introduce various aryl or vinyl groups. The efficiency of the Suzuki-Miyaura reaction has been demonstrated for the coupling of unprotected haloimidazoles and other nitrogen-rich heterocycles. nih.govnih.gov

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for the formation of C-N bonds. nih.govias.ac.in This reaction would be particularly useful for the N-arylation of this compound or for coupling an amine to a halogenated derivative of the indazole. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered phosphine (B1218219) ligands often being employed. mdpi.com

ReactionCoupling PartnersCatalyst SystemBond Formed
Suzuki-Miyaura CouplingOrganoboron reagent, Organic halidePalladium catalyst, BaseC-C
Buchwald-Hartwig AminationAmine, Organic halidePalladium catalyst, Ligand, BaseC-N

Green Chemistry Approaches in Indazole Synthesis

Green chemistry principles are increasingly being incorporated into synthetic methodologies to reduce environmental impact. This includes the use of greener solvents, catalysts, and energy sources.

Solvent-free reactions, often facilitated by microwave irradiation, offer significant advantages in terms of reduced waste, faster reaction times, and often improved yields. mdpi.com Microwave-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds, including indazole derivatives. nih.govnih.govrsc.orgacs.org For example, the synthesis of 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids can be efficiently carried out under microwave irradiation.

The development of reusable catalytic systems is another key aspect of green chemistry. Heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, have been used for the synthesis of 2H-indazoles in the green solvent PEG-400. nih.gov These catalysts can be recovered and reused multiple times without a significant loss of activity. Similarly, reusable ZnO-CTAB nanocrystals have been developed for the sustainable synthesis of 1,2,3-triazoles. Visible light-mediated synthesis of 2H-indazoles has also been reported, offering a catalyst- and additive-free approach that is environmentally benign.

Green ApproachExample ReactionCatalyst/ConditionsAdvantages
Microwave-AssistedSynthesis of 3-amino-1,2,4-triazolesMicrowave irradiation, solvent-free or minimal solventRapid, high yields, reduced waste
Heterogeneous CatalysisSynthesis of 2H-indazolesCuO@C in PEG-400Reusable catalyst, green solvent
PhotocatalysisSynthesis of 2H-indazolesVisible lightCatalyst- and additive-free, mild conditions

Chemical Reactivity and Transformation of 6 Ethoxy 1h Indazol 5 Amine

Reactivity of the Amino Group at Position 5

The primary amino group at the C5 position is a versatile functional handle, readily participating in a variety of classical amine reactions. Its nucleophilicity allows for reactions with a wide range of electrophiles.

The amino group of 6-ethoxy-1H-indazol-5-amine is expected to undergo facile acylation and sulfonylation reactions when treated with appropriate acylating or sulfonylating agents. These reactions are fundamental in medicinal chemistry for modifying the properties of a parent amine.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) would yield the corresponding N-(6-ethoxy-1H-indazol-5-yl)amide derivatives. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in a basic medium would produce the corresponding sulfonamide derivatives. These reactions are analogous to the well-established Hinsberg test for amines.

These transformations are illustrated in the following table:

Reaction TypeReagentProduct
AcylationAcetyl chlorideN-(6-ethoxy-1H-indazol-5-yl)acetamide
AcylationAcetic anhydrideN-(6-ethoxy-1H-indazol-5-yl)acetamide
SulfonylationBenzenesulfonyl chlorideN-(6-ethoxy-1H-indazol-5-yl)benzenesulfonamide
Sulfonylationp-Toluenesulfonyl chlorideN-(6-ethoxy-1H-indazol-5-yl)-4-methylbenzenesulfonamide

Reductive amination, also known as reductive alkylation, provides a powerful method for the introduction of alkyl groups onto the C5-amino moiety. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgchemistrysteps.com

The process begins with the nucleophilic attack of the C5-amino group on the carbonyl carbon of an aldehyde or ketone under weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine. wikipedia.org This imine intermediate is subsequently reduced by a reducing agent present in the reaction mixture. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.comsigmaaldrich.com Catalytic hydrogenation can also be employed. wikipedia.org

The general scheme for the reductive amination of this compound is presented below:

Carbonyl CompoundReducing AgentExpected Product
Aldehyde (R'CHO)NaBH₃CN or NaBH(OAc)₃N-alkyl-6-ethoxy-1H-indazol-5-amine
Ketone (R'R''CO)NaBH₃CN or NaBH(OAc)₃N,N-dialkyl-6-ethoxy-1H-indazol-5-amine

This pathway allows for the synthesis of a wide variety of N-substituted derivatives by simply varying the aldehyde or ketone used in the reaction. organic-chemistry.org

The primary aromatic amino group at C5 can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl or H₂SO₄) at low temperatures (0–5 °C). researchgate.net

The resulting 6-ethoxy-1H-indazol-5-diazonium salt is an electrophile that can undergo two main types of follow-up reactions:

Sandmeyer and Related Reactions: The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, often with the use of a copper(I) salt catalyst. wikipedia.orgmasterorganicchemistry.com These reactions provide access to a range of substituted indazoles that would be difficult to prepare by other means. organic-chemistry.orgnih.gov

ReagentProductReaction Name
CuCl / HCl5-chloro-6-ethoxy-1H-indazoleSandmeyer Reaction wikipedia.org
CuBr / HBr5-bromo-6-ethoxy-1H-indazoleSandmeyer Reaction wikipedia.org
CuCN / KCN6-ethoxy-1H-indazole-5-carbonitrileSandmeyer Reaction wikipedia.org
KI6-ethoxy-5-iodo-1H-indazole(No catalyst needed)
H₂O / H₂SO₄, Δ6-ethoxy-1H-indazol-5-olHydrolysis
HBF₄, Δ6-ethoxy-5-fluoro-1H-indazoleBalz-Schiemann Reaction masterorganicchemistry.com

Azo Coupling Reactions: The diazonium salt can act as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic compound (the coupling agent), such as a phenol (B47542) or an aniline (B41778), to form an azo compound. wikipedia.orgorganic-chemistry.org These products are often highly colored and are used as dyes. The reaction is typically carried out in mildly acidic or neutral conditions. organic-chemistry.org The substitution usually occurs at the para position of the coupling agent unless it is blocked. wikipedia.org

Reactivity of the Ethoxy Group at Position 6

The ethoxy group is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions.

The cleavage of the aryl-alkyl ether bond in this compound can be accomplished by heating with strong mineral acids, most effectively hydrobromic acid (HBr) or hydroiodic acid (HI). transformationtutoring.compressbooks.pub Hydrochloric acid (HCl) is generally not effective for this purpose. pressbooks.pub

The reaction proceeds via protonation of the ether oxygen, making the attached ethyl group susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻) in an Sₙ2 reaction. This results in the formation of the corresponding 6-hydroxy-1H-indazol-5-amine (a phenol) and an ethyl halide (ethyl bromide or ethyl iodide). libretexts.orgyoutube.com Due to the stability of the sp²-hybridized carbon-oxygen bond of the aromatic ring, cleavage occurs exclusively at the ethyl-oxygen bond. libretexts.org

ReagentConditionsProducts
HBr (conc.)Heat6-hydroxy-1H-indazol-5-amine + Ethyl bromide
HI (conc.)Heat6-hydroxy-1H-indazol-5-amine + Ethyl iodide

This reaction is crucial for converting the ethoxy derivative into the corresponding phenol, which can then be used for further functionalization, such as O-alkylation with different alkyl groups, allowing for interconversion studies.

Reactivity of the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which are potential sites for electrophilic attack, most commonly alkylation or acylation. The reaction of N-unsubstituted indazoles with electrophiles often leads to a mixture of N1 and N2 substituted products, and the regioselectivity is influenced by several factors, including the nature of the substituents on the indazole ring, the electrophile, and the reaction conditions (base, solvent, temperature). nih.govbeilstein-journals.org

For this compound, the presence of two electron-donating groups (amino and ethoxy) on the benzene (B151609) ring will increase the electron density of the indazole system and influence the nucleophilicity of the nitrogen atoms.

In general, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.org N-alkylation under basic conditions (e.g., using NaH in THF or K₂CO₃ in DMF) typically involves the deprotonation of the N1-H to form an indazolide anion, which then reacts with an alkylating agent (e.g., an alkyl halide). nih.gov

The ratio of N1 to N2 alkylation is governed by a combination of steric and electronic effects. nih.gov

Electronic Effects: Electron-donating groups on the benzene ring generally favor N1 alkylation. The +M (mesomeric) effect of the C5-amino and C6-ethoxy groups would increase the electron density more at N1 than at N2, thus favoring attack of electrophiles at the N1 position.

Steric Effects: The N1 position is generally less sterically hindered than the N2 position (which is flanked by the benzene ring). This factor also favors substitution at N1.

Therefore, it is anticipated that the alkylation of this compound would predominantly yield the N1-alkylated product. However, the exact ratio of N1/N2 isomers can be sensitive to the specific reagents and conditions employed. nih.govnih.gov For instance, certain conditions or bulky electrophiles might favor the formation of the N2 isomer. Regioselective N-acylation is also generally expected to favor the more stable N1-substituted regioisomer. beilstein-journals.org

Regioselective Protection and Deprotection Strategies

The presence of two nitrogen atoms (N-1 and N-2) in the indazole ring necessitates careful control of reaction conditions to achieve regioselective substitution. Protecting group strategies are crucial for directing subsequent chemical transformations to the desired position on the heterocycle or other functional groups.

The alkylation and protection of the indazole nitrogen atoms are highly dependent on the reaction conditions. nih.gov Generally, reactions performed under thermodynamic control favor substitution at the N-1 position, leading to the more stable 1H-indazole isomer. nih.govresearchgate.net Conversely, kinetically controlled conditions tend to yield the N-2 substituted product. nih.gov

Several protecting groups have been employed for the regioselective protection of the indazole core. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to selectively protect the N-2 position. researchgate.net This protection strategy is significant as the SEM group can act as a directing group for subsequent reactions, such as regioselective C-3 lithiation, allowing for the introduction of various electrophiles at that position. researchgate.net The SEM group can be subsequently removed under mild conditions, typically by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) or with aqueous hydrochloric acid (HCl) in ethanol. researchgate.net

Table 1: Summary of Regioselective Protection Strategies for the Indazole Ring

Protecting GroupPositionTypical Conditions for ProtectionTypical Conditions for DeprotectionReference
SEMN-2SEM-Cl, NaHTBAF in THF or aq. HCl in EtOH researchgate.net
THPN-1Dihydropyran, p-TsOHAcidic conditions (e.g., HCl) researchgate.net

Tautomerism and Isomerization Studies (1H vs. 2H)

Indazole and its derivatives exist as two primary annular tautomers: the 1H-indazole and the 2H-indazole. nih.govnih.gov This tautomerism significantly influences the synthesis, reactivity, and biological properties of these compounds. nih.gov

For this compound, the tautomeric equilibrium lies overwhelmingly towards the 1H form. The 1H-indazole tautomer, often referred to as the benzenoid form, is thermodynamically more stable than the 2H-indazole tautomer, which is described as the quinonoid form. nih.govresearchgate.net This greater stability of the 1H form has been confirmed in the gas phase, in solution, and in the solid state. nih.gov Theoretical calculations and experimental data indicate that the 1H-tautomer is more stable by approximately 2.3 to 4.1 kcal/mol. chemicalbook.comrsc.org

While the 1H tautomer is predominant, the 2H tautomer can be accessed and may participate in certain reactions. For example, studies on the phototransposition of indazoles to benzimidazoles have shown that the 2H-tautomer is the likely photoreactive species. nih.gov The 2H-tautomer exhibits a stronger absorption profile at longer wavelengths compared to the 1H-tautomer, which can be leveraged in photochemical reactions. nih.gov The stabilization of the less favored 2H tautomer can sometimes be achieved through intra- or intermolecular hydrogen bonding in specific molecular contexts. bgu.ac.il

Table 2: Comparison of 1H and 2H Indazole Tautomers

Property1H-Indazole Tautomer2H-Indazole TautomerReferences
Structure BenzenoidQuinonoid researchgate.net, nih.gov
Stability Thermodynamically more stable; predominant formLess stable chemicalbook.com, nih.gov, nih.gov, nih.gov
Energy Difference Lower energy (by ~2.3-4.1 kcal/mol)Higher energy chemicalbook.com, rsc.org
Synthesis Product of thermodynamically controlled reactionsProduct of kinetically controlled reactions nih.gov
Photoreactivity Low conversion to benzimidazole (B57391) under UVCThe likely reactive species in phototransposition to benzimidazole nih.gov

Functional Group Interconversions on the Indazole Core

The functional groups of this compound—the primary amine and the ethoxy ether—can undergo a variety of chemical transformations.

Reactions of the 5-Amine Group: The primary aromatic amine at the C-5 position is a versatile functional group. It can act as a nucleophile and can be converted into numerous other functionalities.

N-Acylation and N-Sulfonylation: The amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common method for introducing a wide range of substituents.

N-Alkylation: The amine can be alkylated using alkyl halides. However, polyalkylation is a common side reaction, and controlling the degree of alkylation can be challenging. mnstate.edu Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, provides a more controlled method for mono- or di-alkylation.

Diazotization: The primary amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles (e.g., -OH, -F, -Cl, -Br, -I, -CN) in reactions such as the Sandmeyer reaction.

Reactions of the 6-Ethoxy Group: The ethoxy group is an aryl ether, which is generally stable and unreactive. Cleavage of the ether bond to yield the corresponding 6-hydroxy-1H-indazol-5-amine (a phenol) typically requires harsh conditions, such as refluxing with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or using strong Lewis acids like boron tribromide (BBr₃).

Reactions with Specific Reagents and Reaction Conditions

The reactivity of this compound allows for its use as a building block in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions: While the amine group itself is not a typical coupling partner, it can be converted to a halide or triflate via the diazonium salt. This would allow for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, a common strategy in medicinal chemistry for synthesizing indazole derivatives. researchgate.net

Condensation Reactions: The 5-amino group can participate in condensation reactions with carbonyl compounds. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of new heterocyclic rings fused to the indazole core, a strategy used in the synthesis of various biologically active scaffolds.

Reactions with Formaldehyde (B43269): Indazoles are known to react with formaldehyde in the presence of aqueous HCl to yield (1H-indazol-1-yl)methanol derivatives. acs.org This reaction proceeds via electrophilic substitution on the N-1 nitrogen.

The specific combination of the electron-donating amine and ethoxy groups on the benzene portion of the indazole core influences the electron density and reactivity of the entire molecule, affecting the rates and outcomes of these transformations.

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Ethoxy 1h Indazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H-NMR Spectroscopy: Proton NMR is crucial for identifying the number and type of hydrogen atoms in a molecule. For a compound like 6-ethoxy-1H-indazol-5-amine, the ¹H-NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the indazole ring, the protons of the ethoxy group, the amine protons, and the N-H proton of the indazole ring.

Indazole Ring Protons: The protons on the bicyclic indazole core would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns would be dictated by the substitution pattern.

Ethoxy Group Protons: The ethoxy group would show a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the δ 4.0-4.5 ppm and δ 1.3-1.6 ppm regions, respectively.

Amine and Indazole N-H Protons: The protons of the primary amine (-NH₂) and the indazole N-H would appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The amine protons might be found in a broad range from δ 3.0 to 5.0 ppm, while the indazole N-H proton typically appears further downfield, often above δ 10.0 ppm.

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Aromatic and Heterocyclic Carbons: The carbons of the indazole ring would resonate in the δ 100-150 ppm range.

Ethoxy Group Carbons: The methylene (-CH₂) carbon of the ethoxy group would be expected around δ 60-70 ppm, while the methyl (-CH₃) carbon would appear upfield, typically between δ 15 and 20 ppm.

¹⁵N-NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atoms in the indazole ring and the amine group, aiding in distinguishing between different nitrogen environments.

Expected ¹H and ¹³C NMR Data for this compound (based on analogous structures):

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
H-3 ~8.0 (s) ~135
H-4 ~7.0 (s) ~115
H-7 ~7.5 (s) ~120
-NH₂ 3.5-5.0 (br s) -
-OCH₂CH₃ ~4.2 (q) ~64
-OCH₂CH₃ ~1.4 (t) ~15
N-H >10.0 (br s) -
C-3a - ~122
C-5 - ~140
C-6 - ~150

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would clearly show the correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the signals of protonated carbons in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range correlations between protons and carbons (typically over two or three bonds). This technique is vital for connecting different fragments of the molecule, for example, by showing correlations from the ethoxy protons to the C-6 carbon of the indazole ring, confirming the position of the ethoxy group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. semanticscholar.org For this compound (C₉H₁₁N₃O), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.

In addition to the molecular ion peak, mass spectrometry often produces a series of fragment ions. The analysis of these fragmentation patterns can provide valuable structural information. For this compound, characteristic fragmentation might involve the loss of the ethyl group from the ethoxy moiety or other cleavages of the indazole ring system.

Hypothetical Fragmentation of this compound:

Fragment Proposed Structure Expected m/z
[M]+ C₉H₁₁N₃O⁺ 177.0902
[M - CH₃]+ C₈H₈N₃O⁺ 162.0667
[M - C₂H₅]+ C₇H₆N₃O⁺ 148.0511

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. semanticscholar.org

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups:

N-H Stretching: The N-H bonds of the primary amine and the indazole ring would give rise to characteristic stretching vibrations. Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, while the indazole N-H stretch would also appear in this region, often as a broader band.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic and heterocyclic rings would be observed in the 1450-1650 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ethoxy group would be expected in the 1200-1250 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine would likely be visible around 1600 cm⁻¹.

Expected IR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine, indazole) 3300-3500 Medium-Strong
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2980 Medium-Strong
C=C/C=N Ring Stretch 1450-1650 Medium-Strong
N-H Bend (amine) ~1600 Medium

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of indazole derivatives is characterized by the planarity of the bicyclic indazole ring system. nih.gov Intermolecular forces, particularly hydrogen bonding, play a significant role in the crystal packing. For instance, in the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, intermolecular N—H⋯N hydrogen bonds are key to establishing the packing arrangement. nih.gov Similarly, for N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine, weak intermolecular N—H⋯N hydrogen bonds link molecules into zigzag chains. nih.gov The crystal packing in this latter example is further stabilized by π–π interactions. nih.gov

The precise molecular geometry, including the planarity of the indazole ring and the orientation of substituents, can be determined. For example, in 1,3-Dimethyl-1H-indazol-6-amine, the indazole ring system is nearly planar. nih.gov Such structural details are vital for computational modeling and for understanding the interactions of these molecules with biological targets.

Below is a table summarizing crystallographic data for illustrative indazole derivatives, showcasing the type of information obtained from a single-crystal X-ray diffraction study.

ParameterN-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine nih.gov1,3-Dimethyl-1H-indazol-6-amine nih.gov
Chemical FormulaC16H11N5C9H11N3
Crystal SystemMonoclinicOrthorhombic
Space GroupP21/cPca21
a (Å)7.7015 (6)18.3004 (10)
b (Å)8.0330 (6)8.3399 (7)
c (Å)20.6034 (16)5.6563 (1)
β (°)96.882 (2)90
Volume (Å3)1265.47 (17)863.28 (9)
Z44
Key Intermolecular InteractionsN—H⋯N hydrogen bonds, π–π stackingN—H⋯N hydrogen bonds

Advanced Spectroscopic Methods (e.g., Raman, UV-Vis)

Advanced spectroscopic techniques such as Raman and UV-Vis spectroscopy provide valuable insights into the vibrational and electronic properties of this compound and its derivatives.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a molecule. The Raman spectrum of an indazole derivative would be expected to show characteristic bands corresponding to the vibrations of the indazole ring and its substituents. Based on studies of the parent 1H-indazole, key vibrational modes can be predicted. nih.gov These include in-plane ring stretching and bending modes, as well as vibrations associated with the C-H, N-H, C-N, and C-C bonds of the heterocyclic system. The ethoxy and amine substituents of this compound would also give rise to characteristic Raman signals, such as C-H stretching and bending modes of the ethyl group and N-H bending and stretching modes of the amine group.

Surface-Enhanced Raman Spectroscopy (SERS) has been used to study 1H-indazole, revealing information about its interaction with metal surfaces. nih.gov The SERS data suggests that 1H-indazole adsorbs non-dissociatively on a silver surface, interacting via its nitrogen atoms and the ring's π-system, with the molecular plane having a tilted orientation. nih.gov This indicates that Raman spectroscopy can be a powerful tool for studying the surface interactions of indazole derivatives.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of an indazole derivative is characterized by absorption bands corresponding to π→π* and n→π* transitions within the aromatic system.

Studies on the parent 1H-indazole and its N-methylated isomers in acetonitrile (B52724) show strong absorption in the UV region. researchgate.net The position and intensity of these absorption bands are sensitive to the substitution pattern on the indazole ring. The presence of auxochromic groups, such as the ethoxy and amine groups in this compound, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted indazole, due to the extension of the conjugated π-system. The solvent environment can also influence the position of the absorption bands. researchgate.net

The following table presents the reported absorption maxima for 1H-indazole and its N-methyl derivatives in acetonitrile, which serve as a baseline for understanding the electronic spectra of more complex derivatives.

Compoundλmax (nm) in Acetonitrile researchgate.net
1H-Indazole~250, ~290
1-Methylindazole~255, ~295
2-Methylindazole~230, ~275, ~310

Theoretical and Computational Chemistry Studies of 6 Ethoxy 1h Indazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods are invaluable for predicting molecular geometry, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to determine the optimized geometry and electronic properties of molecules. In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

For indazole derivatives, DFT calculations are often performed using various functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), to provide a sound basis for experimental observations. acs.org These calculations can yield important data such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. Although no specific DFT data for 6-ethoxy-1H-indazol-5-amine has been found, the table below illustrates typical parameters that would be determined in such a study, based on general knowledge of similar structures.

ParameterDescriptionHypothetical Value
Bond Length (C-N)The distance between adjacent carbon and nitrogen atoms in the indazole ring.~1.38 Å
Bond Angle (C-N-N)The angle formed by three consecutive atoms in the pyrazole (B372694) part of the indazole ring.~108°
Dihedral AngleThe torsion angle involving four atoms, defining the planarity of the ring system.~0° or ~180° for a planar system
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic transitions.Data not available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For indazole derivatives, MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions. While a specific MEP map for this compound is not available, studies on similar molecules show that the nitrogen atoms of the indazole ring and the oxygen atom of the ethoxy group would likely be regions of high negative potential, while the amine protons and the N-H proton of the indazole ring would be regions of high positive potential.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and interaction dynamics of molecules.

Conformational Analysis and Flexibility of the Indazole Scaffold

MD simulations can be used to explore the conformational landscape of the indazole scaffold and its substituents. By simulating the molecule's motion over a period of time, researchers can identify the most stable conformations and the flexibility of different parts of the molecule. The indazole ring system itself is largely planar and rigid, but the ethoxy and amine substituents of this compound would exhibit conformational flexibility. Understanding this flexibility is crucial for predicting how the molecule might adapt its shape to interact with other molecules.

Ligand-Protein Interaction Dynamics (excluding specific biological targets or outcomes)

MD simulations are extensively used to study the dynamics of how a small molecule (ligand) interacts with a protein. These simulations can reveal the stability of the ligand in the protein's binding site, the key amino acid residues involved in the interaction, and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. While no specific MD simulation studies involving this compound have been identified, such studies on other indazole derivatives have provided insights into their binding mechanisms with various proteins.

The following table outlines the types of data that would be generated from an MD simulation of a ligand-protein complex.

ParameterDescription
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the ligand and protein over time, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF)Indicates the flexibility of individual amino acid residues in the protein upon ligand binding.
Interaction EnergyCalculates the energy of interaction between the ligand and the protein, providing an estimate of binding affinity.
Hydrogen Bond AnalysisIdentifies the formation and duration of hydrogen bonds between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties.

In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors are then used to build a statistical model that correlates them with the observed biological activity. While no specific QSAR models for this compound have been reported, QSAR studies on other series of indazole derivatives have been conducted. These studies often identify key molecular descriptors that influence the activity of these compounds.

Commonly used molecular descriptors in QSAR studies of indazole derivatives are listed in the table below.

Descriptor ClassExamplesDescription
Topological DescriptorsMolecular Connectivity Indices, Wiener IndexDescribe the atomic connectivity in the molecule.
Electronic DescriptorsDipole Moment, HOMO/LUMO energiesRelate to the electronic properties of the molecule.
Steric DescriptorsMolecular Volume, Surface AreaDescribe the size and shape of the molecule.
Hydrophobic DescriptorsLogPQuantify the hydrophobicity of the molecule.

Development of 2D and 3D QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are crucial for predicting the biological activity of chemical compounds based on their physicochemical properties. A thorough search of chemical and life science databases yielded no specific 2D or 3D QSAR models that have been developed for this compound. Such studies would typically involve correlating molecular descriptors of this compound and its analogues with a measured biological endpoint, which has not been reported in the literature.

Feature Selection and Descriptor Analysis

The process of feature selection and descriptor analysis is integral to building robust QSAR models. It involves identifying the key molecular properties (descriptors) that govern the activity of a compound. As no QSAR models for this compound have been published, there is consequently no associated research on feature selection or descriptor analysis for this specific molecule.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a fundamental tool in rational drug design for understanding and predicting ligand-target interactions.

Prediction of Binding Modes and Interaction Energies

There are no available studies in the peer-reviewed literature that detail the prediction of binding modes or calculate the interaction energies of this compound with any specific biological target. Such an investigation would provide valuable insights into its potential pharmacological activity by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, within a protein's active site.

In Silico Predictions of Chemical Behavior and Reactivity

In silico methods, leveraging quantum mechanics and other computational chemistry approaches, can predict a molecule's behavior and reactivity, including properties like electronic structure, reactivity hotspots, and metabolic stability. No dedicated studies predicting the chemical behavior and reactivity of this compound have been published. Such research would be instrumental in understanding its stability, potential metabolic pathways, and suitability for various chemical reactions.

Mechanistic Investigations of Reactions Involving 6 Ethoxy 1h Indazol 5 Amine

Elucidation of Reaction Pathways for Indazole Functionalization

The functionalization of indazoles, including 6-ethoxy-1H-indazol-5-amine, primarily occurs via two main pathways: reaction at the pyrazole (B372694) nitrogens (N-1 and N-2) and electrophilic substitution on the benzene (B151609) ring.

The most common functionalization is N-alkylation, which typically proceeds through a two-step sequence. First, a base is used to deprotonate the N-H bond, forming a resonance-stabilized indazolide anion. This anion exhibits nucleophilicity at both the N-1 and N-2 positions. The subsequent step is the nucleophilic attack of this anion on an electrophile, such as an alkyl halide. This step often yields a mixture of N-1 and N-2 alkylated regioisomers. nih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. d-nb.info

The general pathway for N-alkylation is as follows:

Deprotonation: Indazole-NH + Base -> [Indazolide]⁻ + [Base-H]⁺

Nucleophilic Attack: [Indazolide]⁻ + R-X -> N-1-Alkyl-Indazole + N-2-Alkyl-Indazole + X⁻

A second important pathway is electrophilic aromatic substitution (EAS) on the carbocyclic ring. The 5-amino and 6-ethoxy groups in this compound are strong electron-donating groups that activate the benzene ring, making it more susceptible to attack by electrophiles. These groups direct incoming electrophiles primarily to the ortho and para positions. In this specific molecule, the C-4 and C-7 positions are activated for reactions such as halogenation, nitration, or Friedel-Crafts acylation.

Transition State Analysis and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the reaction mechanisms of indazole functionalization. beilstein-journals.orgresearchgate.net DFT calculations allow for the mapping of potential energy surfaces and the characterization of transition states (TS) for competing reaction pathways, such as N-1 versus N-2 alkylation.

For N-alkylation, two distinct transition states exist, one leading to the N-1 product (TS-N1) and the other to the N-2 product (TS-N2). The relative energies of these transition states determine the kinetic product distribution. The reaction that proceeds through the lower-energy transition state will have a faster rate and its product will predominate under kinetic control.

Quantum mechanical analysis of a model indazole system reveals that the activation energy for N-1 alkylation is often slightly lower than for N-2 alkylation, suggesting a kinetic preference for the N-1 position. wuxibiology.com However, the stability of the final products must also be considered; the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.gov This can lead to situations where the kinetic product (e.g., N-2) can isomerize to the more stable thermodynamic product (N-1) under certain conditions. d-nb.info

Calculations suggest that the energy barrier for N-1 alkylation can be several kcal/mol lower than that for N-2 alkylation, accounting for the selective formation of the N-1 isomer under specific conditions. wuxibiology.com Factors such as chelation between a substituent, the cation of the base, and the indazole nitrogens can significantly stabilize one transition state over the other, thereby directing the reaction's regioselectivity. nih.govresearchgate.net

Role of Catalysts and Reagents in Reaction Selectivity

The choice of reagents and catalysts is the most critical factor in controlling the regioselectivity of indazole functionalization. In N-alkylation reactions, the base and solvent system plays a pivotal role.

Bases and Solvents in N-Alkylation:

Sodium Hydride (NaH) in Tetrahydrofuran (B95107) (THF): This combination has been shown to be highly selective for producing the N-1 alkylated indazole isomer. It is proposed that the sodium cation coordinates with the N-2 nitrogen and an electron-rich atom on a C-3 substituent, sterically hindering the approach of the electrophile to the N-2 position and directing it to N-1. nih.govd-nb.info

Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF): This system often favors the formation of the N-2 regioisomer or gives a mixture of products. d-nb.info The larger, "softer" cesium cation does not coordinate as strongly, and the polar aprotic nature of DMF can influence the nucleophilicity of the two nitrogen atoms differently.

The following table summarizes the observed regioselectivity in the alkylation of a model indazole (methyl 5-bromo-1H-indazole-3-carboxylate) under different conditions, illustrating the profound effect of the reagent choice.

ConditionsProduct Ratio (N-1 : N-2)Primary ProductReference
NaH in DMF38 : 46N-2 nih.gov
Cs₂CO₃, Tosylate Electrophile>99 : 1N-1 beilstein-journals.org
Mitsunobu (PPh₃, DIAD)1 : >99N-2 beilstein-journals.org

Transition-Metal Catalysis: For C-H functionalization of the benzene ring, transition-metal catalysts are essential. Palladium (Pd), Rhodium (Rh), and Copper (Cu) complexes are widely used to catalyze cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and direct C-H activation. researchgate.netnih.govmdpi.com These methods allow for the regioselective introduction of aryl, alkyl, and other groups onto the indazole core. For example, Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes can form N-aryl-2H-indazoles. acs.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for distinguishing between reaction mechanisms and understanding the factors that control reaction rates. While specific kinetic data for this compound are not available in the published literature, the principles of such studies can be applied. A key concept in indazole alkylation is the distinction between kinetic and thermodynamic control.

Kinetic Control: The product distribution is determined by the relative rates of the competing pathways. The product that forms fastest (via the lowest activation energy barrier) will be the major product. These conditions typically involve lower temperatures and shorter reaction times.

Thermodynamic Control: The product distribution reflects the relative thermodynamic stability of the final products. The most stable product will be the major isomer. These conditions often involve higher temperatures, longer reaction times, or the presence of a reagent that allows for equilibration between the products. rsc.org

Recent studies have focused on developing thermodynamically driven N-1 selective alkylations. rsc.org In these systems, even if some of the N-2 isomer is formed initially (as the kinetic product), the reaction conditions allow it to revert to the indazolide intermediate and eventually convert to the more stable N-1 product.

A typical kinetic study would involve:

Systematically varying the concentrations of the indazole, base, and electrophile.

Monitoring the disappearance of reactants and the appearance of products over time using techniques like HPLC or NMR spectroscopy.

Determining the reaction order with respect to each reactant to establish the rate law.

Performing experiments at different temperatures to calculate the activation energy (Ea) for each competing pathway.

Influence of Substituents on Reaction Mechanisms

Substituents on the indazole ring have a profound influence on reactivity and regioselectivity through a combination of electronic and steric effects. The this compound molecule contains two powerful electron-donating groups (EDGs): an amino (-NH₂) group and an ethoxy (-OEt) group.

Electronic Effects:

Activation of the Benzene Ring: As mentioned in section 6.1, these EDGs strongly activate the benzene portion of the molecule towards electrophilic aromatic substitution.

Steric Effects: While the substituents in this compound are not in immediate proximity to the reacting nitrogen atoms (positions 5 and 6), steric hindrance can be a deciding factor when substituents are located at the C-7 or C-3 positions. A bulky group at C-7, for instance, can impede the approach of an electrophile to the adjacent N-1 position, thereby favoring reaction at N-2. d-nb.info In the case of this compound, steric effects from the substituents are expected to be minimal in directing N-alkylation.

Role of 6 Ethoxy 1h Indazol 5 Amine As a Versatile Chemical Scaffold for Derivatization

Scaffold Design Principles for Novel Chemical Entities

The design of novel chemical entities based on the 6-ethoxy-1H-indazol-5-amine scaffold is guided by several key principles aimed at optimizing molecular properties for desired biological interactions. The indazole core itself is considered a "privileged" scaffold, meaning it is capable of binding to a variety of biological targets. The strategic placement of the ethoxy and amino groups at the 6- and 5-positions, respectively, offers distinct vectors for chemical modification.

The amino group at the 5-position serves as a primary site for derivatization, allowing for the introduction of a wide range of substituents through reactions such as acylation, sulfonylation, and reductive amination. This enables the exploration of different chemical spaces and the fine-tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity. For instance, a new series of benzenesulfonamide derivatives, including N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl) compounds, were synthesized by reacting the amino group with various aryl sulfonyl chlorides. worldscientific.com

The ethoxy group at the 6-position influences the electronic properties of the indazole ring and can play a crucial role in molecular recognition through hydrophobic and van der Waals interactions within a binding pocket. Its presence can also impact the metabolic stability of the molecule.

The design principles often involve leveraging the inherent properties of the indazole ring, which can act as a bioisostere for other aromatic systems like indole or benzimidazole (B57391). This allows for the modification of existing pharmacophores to improve their drug-like properties.

Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping and molecular hybridization are powerful strategies in drug discovery to identify novel chemotypes with improved properties. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the general principles are applicable.

Scaffold hopping would involve replacing the this compound core with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of new intellectual property and compounds with different pharmacokinetic profiles.

Molecular hybridization involves combining the this compound scaffold with other pharmacophores known to interact with a specific target. This can result in chimeric molecules with enhanced affinity and selectivity. For example, a molecular hybridization approach was used to design and synthesize a series of indazole derivatives, although not starting from the specific ethoxy-amino substituted scaffold. nih.gov The versatility of the 5-amino group allows for the attachment of various molecular fragments, making it an ideal candidate for hybridization strategies.

Combinatorial Chemistry Approaches for Library Generation

The this compound scaffold is well-suited for combinatorial chemistry approaches to generate large libraries of diverse compounds for high-throughput screening. The reactive amino group at the 5-position is the primary handle for combinatorial derivatization.

A representative combinatorial library could be generated through the following steps:

Acylation/Sulfonylation: The 5-amino group can be reacted with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce a wide range of R-groups.

N-Alkylation/Arylation of the Indazole Ring: The nitrogen atoms of the indazole ring can be alkylated or arylated to introduce further diversity.

Below is an interactive data table illustrating a hypothetical combinatorial library based on the derivatization of the 5-amino group.

R-CO- Group (Acylating Agent)Resulting Amide Derivative
Acetyl chlorideN-(6-ethoxy-1H-indazol-5-yl)acetamide
Benzoyl chlorideN-(6-ethoxy-1H-indazol-5-yl)benzamide
2-Thiophenecarbonyl chlorideN-(6-ethoxy-1H-indazol-5-yl)thiophene-2-carboxamide
Cyclohexanecarbonyl chlorideN-(6-ethoxy-1H-indazol-5-yl)cyclohexanecarboxamide

Such libraries allow for the rapid exploration of the chemical space around the core scaffold, facilitating the identification of initial hits in a screening campaign.

Structure-Activity Relationship (SAR) Studies in Chemical Design

SAR studies are crucial for understanding how chemical structure relates to biological activity and for optimizing lead compounds. The this compound scaffold provides multiple points for modification to systematically probe these relationships.

The ethoxy and amino groups play a significant role in molecular recognition through various non-covalent interactions.

Amino Group: The 5-amino group can act as a hydrogen bond donor. When derivatized to an amide or sulfonamide, it can participate in additional hydrogen bonding interactions as both a donor and an acceptor. These interactions are fundamental for the specific recognition of the molecule by a biological target.

Fragment-Based Design Utilizing the this compound Core

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. The this compound core, with a molecular weight of 191.22 g/mol , fits the profile of a fragment that can be grown or linked to develop more potent molecules.

In an FBDD approach, the this compound core could be identified as a hit that binds to a target protein. Subsequent steps would involve growing the fragment by adding substituents at the 5-amino position or the N-1/N-2 positions of the indazole ring to pick up additional interactions with the protein. For example, fragment screening of phosphoinositide-dependent kinase-1 (PDK1) led to the discovery of an aminoindazole as a potent inhibitor. nih.govnih.gov This highlights the potential of the aminoindazole scaffold in FBDD.

The derivatization of the 5-amino group with different chemical moieties allows for the exploration of vectors for fragment growth, guided by structural information from techniques like X-ray crystallography or NMR.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While plausible synthetic pathways to 6-ethoxy-1H-indazol-5-amine can be extrapolated from existing methods for analogous indazoles, there is a clear need for the development of novel and more sustainable synthetic routes. A likely and practical approach involves a two-step sequence starting from a suitable precursor, followed by reduction. The commercial availability of 6-ethoxy-5-nitro-1H-indazole strongly suggests its role as a key intermediate. The subsequent reduction of the nitro group to an amine is a well-established transformation in organic synthesis.

Future research in this area should focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign reducing agents to replace traditional metal catalysts like tin or iron in acidic media. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source is a greener alternative.

Flow Chemistry: The application of continuous flow reactors for both the nitration and reduction steps could offer significant advantages in terms of safety, scalability, and reproducibility. acs.org

Advanced Computational Approaches for Predicting Reactivity and Interactions

Computational chemistry offers powerful tools to predict the reactivity and interaction of molecules, thereby guiding experimental work. For this compound, advanced computational studies could provide valuable insights into its chemical behavior.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the electron density distribution, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule. nih.gov This information is crucial for predicting the regioselectivity of electrophilic and nucleophilic substitution reactions on both the benzene (B151609) and pyrazole (B372694) rings.

Molecular Docking Simulations: Given the prevalence of aminoindazoles in drug discovery, molecular docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as the ATP-binding site of kinases. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model enzymatic reactions involving derivatives of this compound, providing a more accurate understanding of their mechanism of action as potential enzyme inhibitors.

Exploration of New Derivatization Chemistries

The presence of a primary aromatic amine and an ethoxy group, in addition to the reactive indazole core, makes this compound a versatile scaffold for the synthesis of a diverse range of derivatives. Future research should focus on exploring novel derivatization chemistries to expand the chemical space around this core.

Potential derivatization strategies include:

Acylation and Sulfonylation of the Amino Group: Reaction of the 5-amino group with a variety of acyl chlorides, sulfonyl chlorides, and anhydrides can lead to a library of amide and sulfonamide derivatives with diverse biological activities. The selectivity of these reactions is a key aspect to investigate. nih.gov

Alkylation of the Amino and Indazole Nitrogen Atoms: The reactivity of the amino group and the N1/N2 positions of the indazole ring towards alkylating agents can be explored to synthesize N-alkylated derivatives. beilstein-journals.org The regioselectivity of indazole N-alkylation is often influenced by steric and electronic factors, as well as the reaction conditions. beilstein-journals.org

Diazotization and Subsequent Reactions: The 5-amino group can be converted to a diazonium salt, which can then be transformed into a wide array of other functional groups, including halogens, hydroxyl, and cyano groups, further expanding the synthetic utility of the scaffold.

Ether Cleavage: The 6-ethoxy group, while generally stable, can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding 6-hydroxy-1H-indazol-5-amine. libretexts.orglibretexts.orgucalgary.ca This opens up another avenue for derivatization at the 6-position.

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery of new applications for this compound, its synthesis and derivatization can be integrated with high-throughput experimentation (HTE) and laboratory automation.

This integration would enable:

Rapid Library Synthesis: Automated parallel synthesis platforms can be used to quickly generate large libraries of derivatives by reacting this compound with a diverse set of building blocks.

High-Throughput Screening (HTS): These libraries can then be screened against a wide range of biological targets or for specific material properties using HTS technologies. thermofisher.commdpi.comku.edu This approach significantly increases the chances of identifying lead compounds for drug discovery or novel materials.

Optimization of Reaction Conditions: Automated systems can be used to rapidly screen a wide range of reaction parameters (e.g., catalysts, solvents, temperatures) to identify the optimal conditions for the synthesis and derivatization of this compound.

Design of Targeted Chemical Probes based on the Indazole Framework

The indazole scaffold is a privileged structure in medicinal chemistry and can be utilized in the design of targeted chemical probes to study biological processes. This compound can serve as a core for the development of such probes.

Future research in this area could involve:

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to develop fluorescent probes for detecting specific ions or biomolecules. The intrinsic fluorescence of the indazole ring system can also be modulated through derivatization. researchgate.net

Photoaffinity Probes: The introduction of a photoreactive group would allow for the creation of photoaffinity probes that can be used to identify the protein targets of bioactive derivatives.

Biotinylated Probes: The attachment of a biotin (B1667282) tag would facilitate the isolation and identification of binding partners of this compound derivatives from complex biological mixtures.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the development of new therapeutics, functional materials, and research tools.

Q & A

Q. What are the optimal synthetic routes for 6-ethoxy-1H-indazol-5-amine, and how can regioselectivity challenges in ethoxy and amine group positioning be addressed?

  • Methodological Answer : A robust approach involves multi-step synthesis starting from indazole derivatives. For example, ethoxy group introduction via nucleophilic substitution (e.g., using ethyl bromide under basic conditions) followed by nitration/reduction for amine installation. Regioselectivity can be controlled using directing groups (e.g., nitro or methoxy) during functionalization. Characterization via 1H^1H-NMR and LC-MS is critical to confirm positional isomers . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts, as demonstrated in analogous indazole syntheses .

Q. Which analytical techniques are essential for characterizing this compound’s purity and stability under varying pH conditions?

  • Methodological Answer :
  • Purity : Use HPLC with UV detection (λ = 254 nm) and reference standards. Compare retention times and peak areas to quantify impurities.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS. Stability under acidic/basic conditions can be assessed by dissolving the compound in buffered solutions (pH 1–13) and tracking degradation products .
  • Thermodynamic Data : Reference NIST Chemistry WebBook for enthalpy of formation and heat capacity comparisons with structurally similar amines .

Q. How can spectroscopic data (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • 1H^1H-NMR: Ethoxy protons (δ 1.2–1.4 ppm for –CH3_3, δ 3.8–4.2 ppm for –OCH2_2) and aromatic protons (δ 6.5–8.0 ppm) help confirm substitution patterns.
  • 13C^{13}C-NMR: Distinguish between N–H and C–H environments (e.g., amine carbons at δ 100–120 ppm).
  • IR: Amine N–H stretches (3300–3500 cm1^{-1}) and ether C–O stretches (1100–1250 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. What crystallographic strategies using SHELX software can resolve ambiguities in this compound’s crystal structure?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain intensity data.
  • Structure Solution : Apply direct methods (SHELXT) for phase estimation, followed by refinement (SHELXL) with anisotropic displacement parameters for non-H atoms .
  • Validation : Check for twinning or disorder using PLATON; compare experimental and calculated powder XRD patterns to confirm phase purity.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cyclization reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
  • Mechanistic Studies : Simulate transition states (e.g., for ethoxy group displacement) using Gaussian or ORCA. Compare activation energies of proposed pathways to prioritize synthetic routes .

Q. What strategies reconcile contradictory spectral data (e.g., NMR vs. mass spectrometry) in structural elucidation?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • High-Resolution MS : Confirm molecular formula (e.g., m/z 193.0875 for C9_9H11_{11}N3_3O+^+) and rule out isobaric interferences.
  • Contradiction Analysis : If NMR suggests a tautomer but MS indicates a single species, perform variable-temperature NMR or deuterium exchange experiments to probe dynamic equilibria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.